molecular formula C13H13ClN2O3S B13023357 N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide

N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide

Cat. No.: B13023357
M. Wt: 312.77 g/mol
InChI Key: OXQKPPRXKKVASS-UHFFFAOYSA-N
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Description

N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide (CAS 1352525-91-7) is a high-purity chemical reagent supplied with a guaranteed 97% purity, making it a reliable standard for advanced research applications . This compound belongs to the class of pyridine sulfonamides, a group of significant interest in medicinal chemistry. The structural motif of the N-acyl sulfonamide is a well-established bioisostere for carboxylic acids, offering comparable acidity and hydrogen-bonding geometry while often conferring superior hydrolytic and metabolic stability . This profile makes such compounds valuable scaffolds in the design and development of novel pharmaceutical agents for a range of therapeutic areas, including antiviral, antibacterial, and anticancer applications . The specific substitution pattern on the pyridine ring, featuring chloro and hydroxy groups, along with the N-benzyl-N-methyl sulfonamide moiety, provides a versatile template for chemical exploration and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

N-benzyl-5-chloro-N-methyl-4-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C13H13ClN2O3S/c1-16(9-10-5-3-2-4-6-10)20(18,19)12-8-15-7-11(14)13(12)17/h2-8H,9H2,1H3,(H,15,17)

InChI Key

OXQKPPRXKKVASS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CNC=C(C2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the benzyl, chloro, hydroxy, and sulfonamide groups. One common method involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide.

    Chlorination: The chloro group can be introduced using chlorinating agents like thionyl chloride.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide.

    Sulfonamidation: The sulfonamide group can be introduced using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 4 undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the hydroxyl group to a ketone, forming N-benzyl-5-chloro-4-oxo-N-methylpyridine-3-sulfonamide . This reaction is critical for modifying the compound’s electronic properties and enhancing its interaction with biological targets.

Example Reaction:

N Benzyl 5 chloro 4 hydroxy N methylpyridine 3 sulfonamideKMnO4/H+N Benzyl 5 chloro 4 oxo N methylpyridine 3 sulfonamide+H2O\text{N Benzyl 5 chloro 4 hydroxy N methylpyridine 3 sulfonamide}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{N Benzyl 5 chloro 4 oxo N methylpyridine 3 sulfonamide}+\text{H}_2\text{O}

Nucleophilic Substitution at the Chloro Position

The chloro substituent at position 5 is susceptible to nucleophilic substitution (SₙAr) due to electron withdrawal by the adjacent sulfonamide and hydroxyl groups. Amines, alkoxides, or thiols replace the chloro group under mild heating (60–80°C) in polar aprotic solvents like DMF .

Nucleophile Conditions Product
Ammonia (NH₃)DMF, 70°C, 12 h5-Amino derivative
Methoxide (CH₃O⁻)K₂CO₃, DMSO, 60°C, 6 h5-Methoxy derivative
Hydrazine (N₂H₄)EtOH, reflux, 8 h5-Hydrazinyl derivative (precursor for Schiff bases)

Condensation and Schiff Base Formation

The hydroxyl group participates in condensation reactions. For instance, treatment with acyl chlorides or aldehydes under acidic conditions yields ethers or esters . The hydroxyl group can also be oxidized in situ to a carbonyl, enabling Schiff base formation with primary amines.

Example:

Hydroxyl groupRCOClEster derivativeorRCHOEther derivative\text{Hydroxyl group}\xrightarrow{\text{RCOCl}}\text{Ester derivative}\quad \text{or}\quad \xrightarrow{\text{RCHO}}\text{Ether derivative}

Sulfonamide Reactivity

The sulfonamide moiety acts as a nucleophile or ligand:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

  • Metal Complexation : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via the sulfonamide nitrogen, forming stable complexes studied for antimicrobial activity.

Ring Functionalization

The pyridine ring undergoes electrophilic substitution at positions activated by electron-donating groups. For example, nitration occurs at position 2 or 6 under strongly acidic conditions (HNO₃/H₂SO₄), though steric hindrance from the benzyl group may limit reactivity .

Biological Interactions

The compound inhibits bacterial dihydropteroate synthase by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis. Its chloro and sulfonamide groups enhance binding affinity to the enzyme’s active site.

Key Data Tables

Reaction TypeReagents/ConditionsProductBiological Relevance
OxidationKMnO₄, H⁺, 50°C4-Oxo derivativeEnhanced enzyme inhibition
SₙAr (Ammonia)NH₃, DMF, 70°C5-Amino derivativeAntibacterial activity
Schiff Base FormationRCHO, HCl, EtOHHydrazone derivativesChelation therapy candidates

Table 2: Physicochemical Properties Influencing Reactivity

PropertyValueImpact on Reactivity
Cl substituentStrong electron-withdrawingActivates ring for nucleophilic attack
Sulfonamide groupPolar, hydrogen-bondingEnhances solubility and metal binding
Hydroxyl groupOxidizable to ketoneModifies electronic profile

Scientific Research Applications

TRPM8 Antagonism

One of the notable applications of N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide is its antagonistic activity against the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is known as a cold and menthol receptor, playing a crucial role in the sensation of cold and pain. Compounds that inhibit TRPM8 can be beneficial in treating conditions characterized by abnormal cold sensitivity and neuropathic pain, such as diabetic neuropathy and cold allodynia .

Key Findings:

  • The compound demonstrated significant inhibition of behavior induced by TRPM8 agonists.
  • It shows promise as a medicament for various diseases involving TRPM8, particularly chronic pain syndromes .

κ Opioid Receptor Agonism

Recent studies have indicated that derivatives of this compound exhibit activity as κ opioid receptor agonists. These compounds have been shown to mitigate the side effects commonly associated with traditional analgesics while providing effective pain relief .

Case Study:
In a systematic exploration of structure-activity relationships (SAR), a specific derivative was identified that exhibited high selectivity for the κ opioid receptor, demonstrating potent antinociceptive effects in preclinical models .

Antimicrobial Activity

Research has also highlighted the potential antimicrobial properties of sulfonamide compounds, including this compound. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis, which is essential for bacterial proliferation.

Key Insights:

  • The compound's sulfonamide group is critical for its antibacterial activity, making it a candidate for further development in treating bacterial infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Various modifications to the core structure can enhance its efficacy and reduce side effects.

Modification Effect on Activity Reference
Substitution at nitrogenIncreased potency against TRPM8
Alteration of benzyl groupEnhanced selectivity for κ opioid receptor
Variation in sulfonamide moietyImproved antimicrobial efficacy

Mechanism of Action

The mechanism of action of N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on sulfonamide-containing pyridine derivatives from recent literature, emphasizing structural variations, synthetic routes, and physicochemical properties.

Structural and Functional Group Comparison
Compound Name Pyridine Substituents Sulfonamide Substituents Key Functional Groups
Target Compound 5-Cl, 4-OH, 3-SO2N(Bn)(Me) N-Benzyl, N-methyl Chloro, hydroxy, sulfonamide
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) 5-OBn, 3,4,6-trimethyl, 2-SO2 4-(Trifluoromethyl)benzenesulfonamide Trifluoromethyl, benzyloxy
4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide (13) 4-SBn, 3-SO2NHCO N-(3,4-Dichlorophenyl)carbamoyl Benzylthio, dichlorophenyl

Key Observations :

  • Electronic Effects: The target’s 5-Cl and 4-OH substituents create a polarized pyridine ring, contrasting with the electron-rich benzyloxy (17d) and lipophilic benzylthio (13).
  • Sulfonamide Modifications : The target’s N-benzyl-N-methyl substitution reduces steric hindrance compared to 13’s bulky dichlorophenyl carbamoyl group. This may improve solubility but reduce affinity for hydrophobic binding pockets .
  • This could enhance interactions with polar residues in biological targets.
Physicochemical and Spectroscopic Data
  • Melting Points : Compound 13 exhibits a high melting point (205–208°C), likely due to strong intermolecular interactions from the dichlorophenyl group . The target’s melting point is unreported but may be lower due to its hydroxyl group enhancing solubility.
  • Spectroscopy :
    • IR : Compound 13 shows SO2 stretching at 1352 cm⁻¹ and C=O at 1732 cm⁻¹, absent in the target .
    • NMR : The target’s N-methyl group would produce a singlet near δ 3.0–3.5 ppm, distinct from 13’s CH2 (δ 4.50 ppm) and aromatic protons .

Biological Activity

N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of inhibiting the NLRP3 inflammasome. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄ClN₃O₃S
  • Molecular Weight : 315.79 g/mol

This compound acts primarily as an inhibitor of the NLRP3 inflammasome, a critical component in the innate immune response. Dysregulation of the NLRP3 inflammasome is implicated in various diseases, including neurodegenerative disorders and autoimmune diseases.

Key Findings on Biological Activity

  • Inhibition of NLRP3 Inflammasome :
    • The compound has been shown to inhibit IL-1β production in vitro, with an IC50 value of approximately 0.91 µM in J774A.1 macrophages, indicating its potency as a non-selective inhibitor (NSI) of the NLRP3 inflammasome .
    • In vivo studies using mouse models demonstrated that administration of the compound significantly suppressed IL-1β levels while not affecting TNF-α levels, suggesting selective engagement with the NLRP3 pathway .
  • Cytotoxicity Assessment :
    • Cytotoxicity tests revealed that most compounds based on this scaffold exhibited minimal cytotoxic effects at concentrations significantly higher than their inhibitory potency, with only a few exceptions showing reduced cell viability .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds.

Compound NameIC50 (µM)TargetNotes
This compound0.91NLRP3 InflammasomePotent NSI
Compound 19 (related sulfonamide)0.84NLRP3 InflammasomeComparable potency
Compound 13 (non-sulfonamide)>10NLRP3 InflammasomeHigher cytotoxicity observed

Case Studies and Research Findings

Several studies have explored the implications of targeting the NLRP3 inflammasome with sulfonamide derivatives:

  • Neurodegenerative Disorders :
    • Research indicates that inhibiting the NLRP3 inflammasome may mitigate neuroinflammation associated with diseases such as Alzheimer's and Parkinson's disease. The sulfonamide derivatives have shown promise in preclinical models .
  • Autoimmune Diseases :
    • In models of autoimmune diseases like rheumatoid arthritis, compounds similar to this compound have been effective in reducing inflammatory cytokines and improving clinical outcomes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : Begin with functionalization of the pyridine ring. Chlorination at position 5 and hydroxylation at position 4 can be achieved using N-chlorosuccinimide (NCS) in acidic conditions or via directed ortho-metalation followed by quenching with Cl₂ .
  • Step 2 : Introduce the sulfonamide group via reaction of the pyridine intermediate with benzenesulfonyl chloride derivatives. Use pyridine as a solvent and dimethylaminopyridine (DMAP) as a catalyst to facilitate sulfonylation at position 3 .
  • Step 3 : N-Benzyl and N-methyl substitutions on the sulfonamide require alkylation steps. For example, treat the sulfonamide intermediate with benzyl bromide and methyl iodide in the presence of a base like potassium carbonate .
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (petroleum ether/ethyl acetate) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorine at position 5, hydroxyl at position 4) and N-benzyl/N-methyl groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z calculated for C₁₄H₁₄ClN₂O₃S: 341.03) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., hydroxyl-pyridine tautomerism) .
  • HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers evaluate the antimicrobial activity of this sulfonamide derivative?

  • Protocol :

  • Broth Microdilution Assay : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth and measure minimum inhibitory concentrations (MICs) after 18–24 hours .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to bacterial dihydropteroate synthase (DHPS), a sulfonamide target .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound, and what computational tools guide SAR studies?

  • Approach :

  • Derivative Design : Replace the benzyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) substituents to modulate lipophilicity and target affinity .
  • QSAR Modeling : Use Gaussian or Schrödinger Suite to calculate electronic parameters (e.g., HOMO-LUMO gaps) and correlate with experimental MIC values .
  • Free Energy Perturbation (FEP) : Predict binding energy changes upon substitution using molecular dynamics simulations .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying MIC values across studies)?

  • Resolution Strategies :

  • Assay Standardization : Control variables like inoculum size, growth medium, and incubation time .
  • Orthogonal Assays : Validate results using disk diffusion or time-kill kinetics .
  • Purity Verification : Re-test compounds after rigorous purification (e.g., preparative HPLC) to rule out impurity-driven artifacts .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Protocol :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13). Monitor degradation via HPLC and identify byproducts via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-MS/MS .

Q. How can computational chemistry predict interactions between this sulfonamide and human serum albumin (HSA)?

  • Method :

  • Molecular Docking : Use AutoDock to model binding to HSA’s Sudlow Site I. Prioritize poses with hydrogen bonds to Lys195 or Arg222 .
  • Molecular Dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess binding stability and conformational changes .

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